molecular formula C8H9BrClNO B13067894 2-(1-Aminoethyl)-6-bromo-4-chlorophenol

2-(1-Aminoethyl)-6-bromo-4-chlorophenol

Cat. No.: B13067894
M. Wt: 250.52 g/mol
InChI Key: GEVWPFPWSITIJQ-UHFFFAOYSA-N
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Description

2-(1-Aminoethyl)-6-bromo-4-chlorophenol is an organic compound that features a phenol group substituted with bromine, chlorine, and an aminoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Aminoethyl)-6-bromo-4-chlorophenol can be achieved through several synthetic routes. One common method involves the bromination and chlorination of phenol, followed by the introduction of the aminoethyl group. The reaction conditions typically involve the use of bromine and chlorine reagents under controlled temperature and pH conditions to ensure selective substitution at the desired positions on the phenol ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and chlorination processes, followed by purification steps to isolate the desired product. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1-Aminoethyl)-6-bromo-4-chlorophenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The bromine and chlorine substituents can be reduced to form dehalogenated products.

    Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic reagents like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include oxidized phenol derivatives, dehalogenated compounds, and substituted aminoethyl derivatives.

Scientific Research Applications

2-(1-Aminoethyl)-6-bromo-4-chlorophenol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(1-Aminoethyl)-6-bromo-4-chlorophenol involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with target proteins or enzymes, potentially inhibiting their activity. The bromine and chlorine substituents may enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Aminoethyl)-6-bromo-4-fluorophenol: Similar structure but with a fluorine substituent instead of chlorine.

    2-(1-Aminoethyl)-4-chlorophenol: Lacks the bromine substituent.

    2-(1-Aminoethyl)-6-bromo-4-methylphenol: Contains a methyl group instead of chlorine.

Uniqueness

2-(1-Aminoethyl)-6-bromo-4-chlorophenol is unique due to the specific combination of bromine, chlorine, and aminoethyl substituents on the phenol ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

2-(1-Aminoethyl)-6-bromo-4-chlorophenol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a bromo and chlorophenol moiety, which contributes to its biological properties. The presence of the aminoethyl group allows for interactions with various biological targets, making it a versatile compound in pharmacological research.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the halogenated phenol ring can engage in hydrophobic interactions. These interactions can modulate enzyme activity and influence cellular pathways.

Antimicrobial Activity

Research has demonstrated that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of chlorophenols have shown effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of this compound on cancer cell lines. The results indicate that the compound exhibits selective cytotoxicity towards certain cancer cells while sparing normal cells.

Nephrotoxicity Assessment

A comparative study on chlorinated anilines revealed nephrotoxic potential associated with compounds structurally related to this compound. In vitro tests using isolated renal cortical cells indicated that chlorinated phenols can induce cytotoxic effects, with the order of nephrotoxicity being influenced by the number and position of chlorine substituents .

Antioxidant Interaction

In another study, the role of antioxidants in mitigating cytotoxic effects was explored. The presence of antioxidants like glutathione significantly reduced the cytotoxicity induced by chlorinated phenols, suggesting that oxidative stress plays a crucial role in their nephrotoxic effects .

Data Tables

Study Findings
Nephrotoxicity Study4-Amino-2-chlorophenol showed significant cytotoxicity at concentrations of 0.5 mM and 1.0 mM .
Antioxidant EffectsGlutathione completely attenuated cytotoxicity at 1.0 mM concentration .
Antimicrobial ActivityCompounds similar to this compound exhibited strong antimicrobial activity against pathogens .

Properties

Molecular Formula

C8H9BrClNO

Molecular Weight

250.52 g/mol

IUPAC Name

2-(1-aminoethyl)-6-bromo-4-chlorophenol

InChI

InChI=1S/C8H9BrClNO/c1-4(11)6-2-5(10)3-7(9)8(6)12/h2-4,12H,11H2,1H3

InChI Key

GEVWPFPWSITIJQ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C(=CC(=C1)Cl)Br)O)N

Origin of Product

United States

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